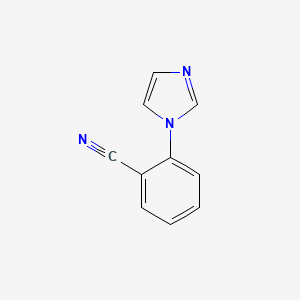

1-(1H-イミダゾール-1-イル)ベンゾニトリル

概要

説明

2-(1H-imidazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1H-imidazol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

結晶構造解析

この化合物は結晶構造の研究で使用されてきました。ベンゾイミダゾール環系は、ベンゼン環に対して78.04 (10) 度傾いています。 結晶構造の特徴は、O—H N および C—H O 水素結合、および C—H と π–π 相互作用です .

ヒルシュフェルド表面解析

この化合物に対してヒルシュフェルド表面解析が行われました。 この解析は、結晶構造における分子間相互作用を調査するために使用されます .

電子遷移解析

この化合物は、電子遷移解析研究で使用されてきました。 これには、さまざまな電子エネルギー準位間の遷移を研究することが含まれます .

医薬品の合成

1-(1H-イミダゾール-1-イル)ベンゾニトリルなどのシアノベンジル化合物は、有意な薬理学的特性を持つ種の合成における中間体として使用されます .

生物学的用途

カルボン酸を官能基とする化合物は、キレート特性を示し、そのため生物学の分野で潜在的な用途があります .

金属有機構造体の構築

このような基は、通常、広範な水素結合と弱い相互作用のために超分子ネットワークを形成する金属有機構造体の構築にも役立ちます .

抗酸化研究

置換芳香族アルデヒドとオルトフェニレンジアミンをシクロ縮合させて ZnO-NP を介して合成されたベンゾイミダゾール誘導体は、その抗酸化活性について調べられています .

インシリコ研究

インシリコ研究は、ベンゾイミダゾール誘導体に対して行われました。 これらの研究には、これらの化合物の特性と挙動を調査するためにコンピューターモデリングとシミュレーション技術を使用することが含まれます .

Safety and Hazards

“2-(1H-imidazol-1-yl)benzonitrile” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

作用機序

Target of Action

It is known that imidazole-containing compounds, such as 2-(1h-imidazol-1-yl)benzonitrile, have a broad range of chemical and biological properties .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives have been shown to interfere with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s molecular weight is 16919 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Imidazole derivatives have been shown to have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1H-imidazol-1-yl)benzonitrile. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and the compound should be used only outdoors or in a well-ventilated area .

生化学分析

Biochemical Properties

2-(1H-imidazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes . Cytochrome P450 enzymes are crucial for the metabolism of various substrates, including drugs and endogenous compounds. By inhibiting these enzymes, 2-(1H-imidazol-1-yl)benzonitrile can alter the metabolic pathways and affect the conversion of substrates to products. This interaction is essential for understanding the compound’s potential therapeutic applications and its impact on metabolic processes.

Cellular Effects

The effects of 2-(1H-imidazol-1-yl)benzonitrile on various types of cells and cellular processes are profound. This compound has been shown to cause centrilobular necrosis in rat liver cells . Additionally, it influences cell signaling pathways by modulating the activity of cytochrome P450 enzymes, which can lead to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in the detoxification processes and the metabolism of xenobiotics.

Molecular Mechanism

At the molecular level, 2-(1H-imidazol-1-yl)benzonitrile exerts its effects through binding interactions with cytochrome P450 enzymes . This binding inhibits the enzyme’s activity, preventing the hydration reaction necessary for the conversion of substrates. The inhibition of cytochrome P450 enzymes can lead to changes in gene expression, as the cell attempts to compensate for the reduced enzyme activity. This mechanism of action is critical for understanding the compound’s potential therapeutic and toxicological effects.

Dosage Effects in Animal Models

The effects of 2-(1H-imidazol-1-yl)benzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including centrilobular necrosis in the liver . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

2-(1H-imidazol-1-yl)benzonitrile is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes . This inhibition affects the metabolic flux and the levels of various metabolites. The compound’s interaction with these enzymes can lead to altered metabolic pathways, impacting the overall metabolic balance within the cell.

特性

IUPAC Name |

2-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBJOSIVSQUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948213 | |

| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25373-49-3 | |

| Record name | Benzonitrile, o-imidazol-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

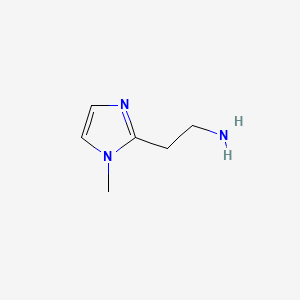

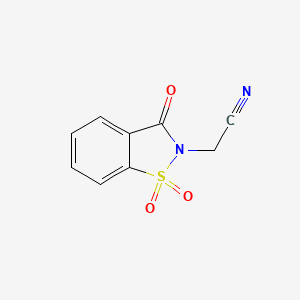

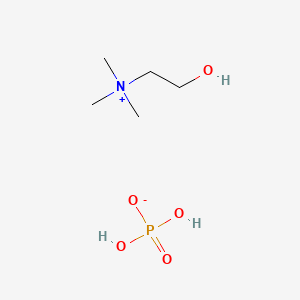

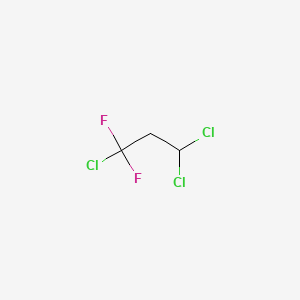

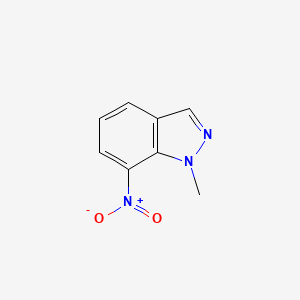

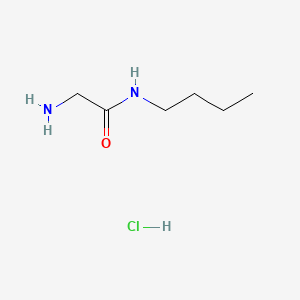

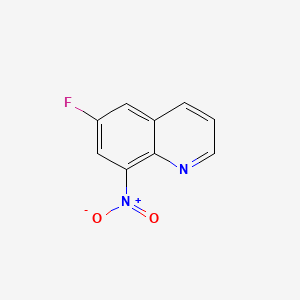

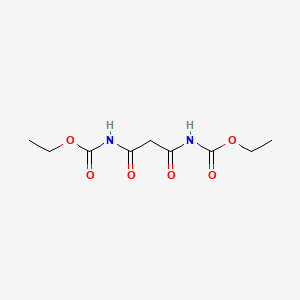

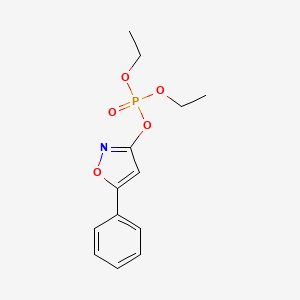

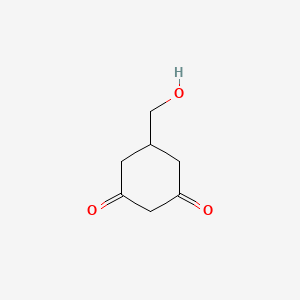

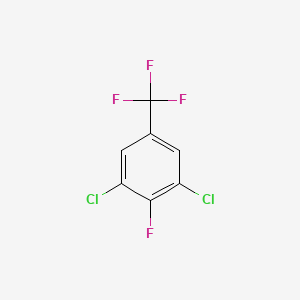

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid](/img/structure/B1295527.png)

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)